molecular formula C44H28N4 B14114943 4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile

4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile

Cat. No.: B14114943
M. Wt: 612.7 g/mol
InChI Key: JWGGPEWSPWUIGK-UHFFFAOYSA-N
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Description

4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a triazine ring, naphthalene, and benzonitrile groups, making it a versatile molecule in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile involves its interaction with specific molecular targets. The triazine ring and other functional groups can interact with various enzymes or receptors, modulating their activity. These interactions can influence cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
  • [1,1’-Biphenyl]-4-carbonitrile, 4’-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-1-naphthalenyl]

Uniqueness

4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile stands out due to its unique combination of structural elements, which confer specific electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic applications .

Properties

Molecular Formula

C44H28N4

Molecular Weight

612.7 g/mol

IUPAC Name

4-[4-[3-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile

InChI

InChI=1S/C44H28N4/c45-29-30-15-17-31(18-16-30)32-19-21-33(22-20-32)40-27-38-13-7-8-14-39(38)28-41(40)34-23-25-37(26-24-34)44-47-42(35-9-3-1-4-10-35)46-43(48-44)36-11-5-2-6-12-36/h1-28H

InChI Key

JWGGPEWSPWUIGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4C6=CC=C(C=C6)C7=CC=C(C=C7)C#N)C8=CC=CC=C8

Origin of Product

United States

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